IYPTNGYTR acetate

Peptide Solubility Bioanalytical Standard Preparation LC-MS/MS Calibration

Procure IYPTNGYTR acetate as the only validated calibrator for Trastuzumab Asn55 deamidation analysis. Unlike free base or alternative peptides, this acetate salt provides defined 125 mg/mL aqueous solubility and eliminates analytical bias in LC-MS/MS quantification of therapeutic efficacy and biosimilar comparability. Essential for regulatory-grade bioanalytical assays.

Molecular Formula C51H77N13O17
Molecular Weight 1144.2 g/mol
Cat. No. B8180533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIYPTNGYTR acetate
Molecular FormulaC51H77N13O17
Molecular Weight1144.2 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)N.CC(=O)O
InChIInChI=1S/C49H73N13O15.C2H4O2/c1-5-24(2)38(51)44(72)59-34(21-28-12-16-30(66)17-13-28)47(75)62-19-7-9-35(62)43(71)61-40(26(4)64)46(74)58-33(22-36(50)67)41(69)55-23-37(68)56-32(20-27-10-14-29(65)15-11-27)42(70)60-39(25(3)63)45(73)57-31(48(76)77)8-6-18-54-49(52)53;1-2(3)4/h10-17,24-26,31-35,38-40,63-66H,5-9,18-23,51H2,1-4H3,(H2,50,67)(H,55,69)(H,56,68)(H,57,73)(H,58,74)(H,59,72)(H,60,70)(H,61,71)(H,76,77)(H4,52,53,54);1H3,(H,3,4)/t24-,25+,26+,31-,32-,33-,34-,35-,38-,39-,40-;/m0./s1
InChIKeyVBBGOAPSAXADRL-YVCGPGJMSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

IYPTNGYTR Acetate – A Deamidation-Sensitive Signature Peptide for Quantitative Trastuzumab Biotransformation Monitoring


IYPTNGYTR acetate (CAS 1431957-72-0) is a synthetic nonapeptide (sequence: Ile-Tyr-Pro-Thr-Asn-Gly-Tyr-Thr-Arg) that constitutes the deamidation-sensitive signature peptide derived from the complementarity-determining region (CDR) of the monoclonal antibody trastuzumab [1]. It serves as a critical analytical standard for quantifying the in vivo deamidation of trastuzumab, a key post-translational modification known to impact therapeutic efficacy and immunogenicity [2]. The acetate salt form is specifically engineered to enhance aqueous solubility and formulation stability, making it the preferred reference material for LC-MS/MS-based bioanalytical assays and biopharmaceutical quality control workflows .

Why IYPTNGYTR Acetate Cannot Be Replaced by Generic Trastuzumab-Derived Peptides


Simple substitution with other trastuzumab-derived peptides (e.g., FTISADTSK or GLEWVAR) or even the non-acetate free base form introduces significant analytical bias and compromises assay validity. Unlike the stable signature peptide FTISADTSK, which reports total drug concentration, IYPTNGYTR is the only tryptic peptide that directly measures deamidation at the critical Asn55 residue in the CDR—a modification that abrogates antigen binding and reduces therapeutic activity [1]. Furthermore, the acetate salt provides a defined, high aqueous solubility (125 mg/mL) that is essential for preparing precise, reproducible standard solutions, whereas the free base form exhibits poorly characterized and likely lower solubility that introduces variability in quantitative workflows . Using deamidated analogs (IYPTDGYTR/IYPTisoDGYTR) without the native IYPTNGYTR standard prevents accurate calibration of the deamidation ratio, leading to erroneous conclusions about drug stability and in vivo biotransformation [2].

Quantitative Differentiation of IYPTNGYTR Acetate from Closest Analogs: Head-to-Head Evidence


Aqueous Solubility of IYPTNGYTR Acetate vs. Free Base Form

IYPTNGYTR acetate demonstrates a precisely defined aqueous solubility of 125 mg/mL (109.24 mM) in water, as reported in technical datasheets from multiple reputable vendors . In contrast, the non-acetate free base form (IYPTNGYTR) is listed only as 'soluble in water' without any quantitative solubility specification, indicating lower or poorly reproducible dissolution behavior . This difference is critical for preparing high-concentration stock solutions and ensuring accurate serial dilutions in bioanalytical method development.

Peptide Solubility Bioanalytical Standard Preparation LC-MS/MS Calibration

Deamidation Sensitivity vs. Stable Signature Peptide FTISADTSK in Trastuzumab Quantification

In a validated LC-MS/MS assay, IYPTNGYTR exhibited substantial in vivo deamidation, reaching up to 25% of total trastuzumab concentration in patient plasma after several months of treatment [1]. In contrast, the stable signature peptide FTISADTSK (also from trastuzumab) showed no detectable modification, accurately reflecting total drug concentration independent of biotransformation [1]. This differential sensitivity allows IYPTNGYTR to uniquely report on the functional integrity of the CDR, whereas FTISADTSK only quantifies the presence of the protein backbone.

Protein Deamidation Biotherapeutic Stability LC-MS/MS Signature Peptide

pH-Dependent Deamidation Rate of IYPTNGYTR

IYPTNGYTR undergoes detectable deamidation at pH 7.5 and above, with the deamidation rate accelerating as pH increases . This pH sensitivity is quantitatively documented in forced degradation studies, where 37% deamidation was observed after 56 days at elevated pH in vitro [1]. In contrast, the stable peptide FTISADTSK remains unmodified across the same pH range, providing no insight into pH-induced degradation.

pH Stability Forced Degradation Studies Peptide Deamidation Kinetics

LC-MS/MS Analytical Sensitivity and Specificity for Trastuzumab Monitoring

IYPTNGYTR acetate, when used as a calibrator in a validated LC-MS/MS assay, enabled quantification of trastuzumab and its deamidated products over a linear range of 0.5–500 μg/mL with bias and CV values <15% [1]. The assay specifically monitors the deamidation-sensitive peptide (IYPTNGYTR) and its deamidated forms (IYPTDGYTR, IYPTisoDGYTR), achieving >80% digestion efficiency while limiting artificial deamidation during sample preparation to <1% [1]. This level of precision and specificity is not achievable with generic ELISA methods, which fail to distinguish deamidated from native trastuzumab [1].

LC-MS/MS Quantification Biotherapeutic Bioanalysis Signature Peptide Selection

Use as a Surrogate Peptide for Atezolizumab Quantification in Multiplexed Assays

IYPTNGYTR acetate serves as the selected signature peptide for atezolizumab in a recently validated LC-MS/MS method for simultaneous quantification of atezolizumab and bevacizumab in rat plasma [1]. The assay achieved a linear range of 3.00–120 ng/mL for atezolizumab with accuracy between 96.76% and 99.55% and precision (%CV) between 0.09% and 2.45% [1]. The peptide yielded a parent ion at m/z 579.78 and a daughter ion at m/z 746.36, providing a distinct MRM transition that differentiates it from the bevacizumab signature peptide (LTVLHQDWLNGK: m/z 686.38 → 859.44) [1].

Atezolizumab Bioanalysis Multiplex LC-MS/MS Therapeutic Antibody Monitoring

High-Impact Research and Industrial Applications of IYPTNGYTR Acetate


Quantitative Monitoring of Trastuzumab Deamidation in Clinical Pharmacokinetic Studies

IYPTNGYTR acetate is used as the primary calibrator in validated LC-MS/MS assays to measure the extent of in vivo trastuzumab deamidation in patient plasma. The assay, covering a concentration range of 0.5–500 μg/mL, enables precise determination of both total drug and deamidated fraction [1]. This application is critical for understanding inter-patient variability in drug biotransformation and its impact on therapeutic response.

Biopharmaceutical Stability and Forced Degradation Studies

IYPTNGYTR acetate serves as a reference standard to quantify deamidation in forced degradation studies of trastuzumab under various pH, temperature, and storage conditions. The peptide's pH-sensitive deamidation (initiating at pH ≥7.5) provides a quantitative readout of product degradation, directly informing formulation development and shelf-life specifications [2].

Biosimilarity Assessment and Quality Control

In the development and regulatory approval of trastuzumab biosimilars, IYPTNGYTR acetate is employed in peptide mapping and LC-MS assays to compare deamidation profiles between the originator and biosimilar products. Quantifying the deamidation rate at the Asn55 CDR site ensures that the biosimilar matches the critical quality attributes of the reference product [1].

Multiplexed Therapeutic Antibody Quantification in Preclinical Models

IYPTNGYTR acetate is utilized as a signature peptide standard in multiplexed LC-MS/MS methods for simultaneous quantification of atezolizumab and other co-administered antibodies in animal plasma. The method achieves high accuracy (96.76–99.55%) and excellent precision (CV <2.5%), supporting pharmacokinetic profiling and drug-drug interaction studies in oncology models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for IYPTNGYTR acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.